1-(4-Chlorophenyl)-1H-pyrazol-5-amine
Overview
Description
1-(4-Chlorophenyl)-1H-pyrazol-5-amine, also known as CPPA, is an organic compound belonging to the class of amines. It is an important chemical intermediate used in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds. CPPA has a wide range of applications in scientific research, including in the fields of biochemistry and physiology.
Scientific Research Applications
1-(4-Chlorophenyl)-1H-pyrazol-5-amine has been used extensively in scientific research, particularly in the fields of biochemistry and physiology. It has been used to study the effects of various drugs on the body, as well as the mechanisms of action of various enzymes and proteins. It has also been used to study the effects of various hormones on the body, as well as the biochemical and physiological effects of various compounds.
Mechanism of Action
Target of Action
The compound 1-(4-Chlorophenyl)-1H-pyrazol-5-amine is structurally similar to the active component of the fungicide Pyraclostrobin . Pyraclostrobin targets the mitochondrial respiration process in fungi, specifically inhibiting the cytochrome bc1 complex . This complex plays a crucial role in the electron transport chain, a vital process for ATP production and thus, fungal survival .
Mode of Action
The mode of action of 1-(4-Chlorophenyl)-1H-pyrazol-5-amine is likely to involve interaction with its target, leading to disruption of the target’s function. In the case of Pyraclostrobin, it disrupts mitochondrial respiration by inhibiting the cytochrome bc1 complex . This prevents the normal flow of electrons within the mitochondria, leading to a halt in ATP production and eventually causing cell death .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the mitochondrial electron transport chain, specifically at the level of the cytochrome bc1 complex . The inhibition of this complex disrupts the normal flow of electrons, leading to a reduction in ATP production . This energy deficit affects various downstream cellular processes dependent on ATP, leading to cell death .
Pharmacokinetics
Pyraclostrobin is known to be stable in aqueous solution at pH 4, 5, and 7 . It’s also worth noting that the compound’s lipophilicity and solubility can impact its bioavailability .
Result of Action
The primary result of the action of 1-(4-Chlorophenyl)-1H-pyrazol-5-amine is likely to be cell death, resulting from the disruption of ATP production . This energy deficit can lead to the failure of various cellular processes, ultimately leading to cell death .
Action Environment
The action of 1-(4-Chlorophenyl)-1H-pyrazol-5-amine can be influenced by various environmental factors. For instance, the pH of the environment can impact the stability of the compound . Additionally, the presence of other substances in the environment could potentially affect the compound’s efficacy and stability .
Advantages and Limitations for Lab Experiments
One of the main advantages of using 1-(4-Chlorophenyl)-1H-pyrazol-5-amine in laboratory experiments is its low cost and easy availability. It is also relatively easy to synthesize, making it a convenient choice for laboratory experiments. However, 1-(4-Chlorophenyl)-1H-pyrazol-5-amine can be toxic in high concentrations and should be handled with care. Additionally, it can be difficult to control the concentration of 1-(4-Chlorophenyl)-1H-pyrazol-5-amine in laboratory experiments, as it is difficult to accurately measure small concentrations of the compound.
Future Directions
There are a number of potential future directions for research involving 1-(4-Chlorophenyl)-1H-pyrazol-5-amine. These include further investigation into its mechanism of action, as well as its biochemical and physiological effects. Additionally, further research could explore the potential applications of 1-(4-Chlorophenyl)-1H-pyrazol-5-amine in the fields of drug development and agrochemicals. Finally, further research could explore the potential of 1-(4-Chlorophenyl)-1H-pyrazol-5-amine as a therapeutic agent, as well as its potential use in the diagnosis and treatment of various diseases.
properties
IUPAC Name |
2-(4-chlorophenyl)pyrazol-3-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClN3/c10-7-1-3-8(4-2-7)13-9(11)5-6-12-13/h1-6H,11H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IYXYXQGSWRTPHX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N2C(=CC=N2)N)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20480360 | |
Record name | 1-(4-Chlorophenyl)-1H-pyrazol-5-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20480360 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.63 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Chlorophenyl)-1H-pyrazol-5-amine | |
CAS RN |
14678-97-8 | |
Record name | 1-(4-Chlorophenyl)-1H-pyrazol-5-amine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=14678-97-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-(4-Chlorophenyl)-1H-pyrazol-5-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20480360 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-(4-chlorophenyl)-1H-pyrazol-5-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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